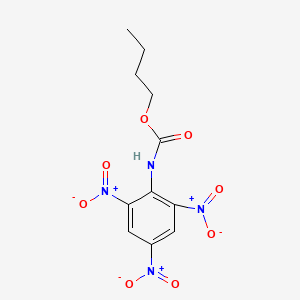
butyl N-(2,4,6-trinitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl N-(2,4,6-trinitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a butyl group attached to the nitrogen atom of a carbamate moiety, which is further connected to a 2,4,6-trinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl N-(2,4,6-trinitrophenyl)carbamate typically involves the reaction of butylamine with 2,4,6-trinitrophenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Butylamine+2,4,6-trinitrophenyl chloroformate→Butyl N-(2,4,6-trinitrophenyl)carbamate+HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Butyl N-(2,4,6-trinitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of butyl N-(2,4,6-triaminophenyl)carbamate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: Butyl N-(2,4,6-trinitrophenyl)carbamate is used as a reagent in organic synthesis, particularly in the preparation of other carbamate derivatives. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and drug candidates. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of butyl N-(2,4,6-trinitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The pathways involved in its mechanism of action include the formation of carbamate-enzyme complexes and subsequent inhibition of enzymatic activity.
Comparison with Similar Compounds
- Ethyl N-(2,4,6-trinitrophenyl)carbamate
- Methyl N-(2,4,6-trinitrophenyl)carbamate
- tert-Butyl N-(2,4,6-trinitrophenyl)carbamate
Comparison: Butyl N-(2,4,6-trinitrophenyl)carbamate is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its ethyl, methyl, and tert-butyl analogs. The butyl group influences the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H12N4O8 |
|---|---|
Molecular Weight |
328.23 g/mol |
IUPAC Name |
butyl N-(2,4,6-trinitrophenyl)carbamate |
InChI |
InChI=1S/C11H12N4O8/c1-2-3-4-23-11(16)12-10-8(14(19)20)5-7(13(17)18)6-9(10)15(21)22/h5-6H,2-4H2,1H3,(H,12,16) |
InChI Key |
YPDPZBRWMAALMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















